![molecular formula C12H9F3N2OS B1404702 1-(2-{[3-(Trifluorométhyl)phényl]amino}-1,3-thiazol-5-yl)éthan-1-one CAS No. 1582770-06-6](/img/structure/B1404702.png)

1-(2-{[3-(Trifluorométhyl)phényl]amino}-1,3-thiazol-5-yl)éthan-1-one

Vue d'ensemble

Description

“1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is a compound that contains a thiazole ring . Thiazole is a five-membered heterocyclic compound that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

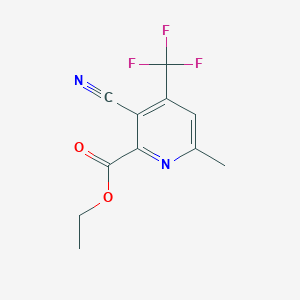

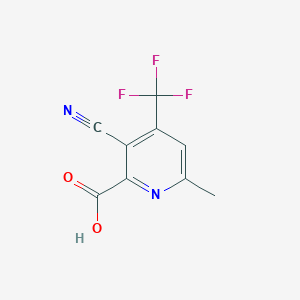

The synthesis of compounds similar to “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” involves various chemical reactions . For instance, the synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar, is used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The molecular structure of “1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one” is characterized by the presence of a thiazole ring . In both isomers, the [(trifluoromethyl)phenyl]amino residue assumes a synperiplanar conformation with respect to the thiazolone system .Applications De Recherche Scientifique

Développement de médicaments pharmaceutiques

Les dérivés de thiazole sont proéminents en chimie médicinale en raison de leur potentiel thérapeutique. Le groupe trifluorométhyle dans le composé peut améliorer la biodisponibilité et la stabilité métabolique des produits pharmaceutiques . Ce composé pourrait être étudié pour son potentiel en tant que composé principal dans le développement de médicaments, en particulier pour les maladies où la modulation de la fonction des protéines est essentielle.

Agents antimicrobiens

Les thiazoles présentent une activité antimicrobienne significative. Le composé en question pourrait être synthétisé et testé contre une gamme de souches bactériennes et fongiques afin d'évaluer son efficacité en tant qu'agent antimicrobien . Ses caractéristiques structurelles pourraient être affinées pour augmenter la puissance et la sélectivité.

Applications anti-inflammatoires

Les propriétés anti-inflammatoires des composés de thiazole en font des candidats pour le traitement de l'inflammation chronique. La recherche pourrait explorer les effets de 1-(2-{[3-(Trifluorométhyl)phényl]amino}-1,3-thiazol-5-yl)éthan-1-one sur les marqueurs inflammatoires et son utilisation potentielle dans le contrôle des processus d'inflammation centrale .

Recherche anticancéreuse

Les dérivés de thiazole comme ce composé ont montré un potentiel prometteur dans la recherche anticancéreuse. Sa capacité à interagir avec diverses cibles biologiques pourrait être exploitée pour développer de nouvelles thérapies anticancéreuses. Des études pourraient se concentrer sur ses effets cytotoxiques sur les lignées de cellules cancéreuses et son mécanisme d'action .

Agent neuroprotecteur

La complexité structurelle des thiazoles leur permet de traverser la barrière hémato-encéphalique, suggérant des applications potentielles en tant qu'agents neuroprotecteurs. Ce composé pourrait être évalué pour ses effets protecteurs contre les maladies neurodégénératives et les lésions cérébrales .

Produits chimiques agricoles

Les dérivés de thiazole sont utilisés dans la synthèse d'agrochimiques en raison de leur activité biologique. Ce composé pourrait être testé pour son efficacité en tant que pesticide ou herbicide, conduisant potentiellement à des pratiques agricoles plus sûres et plus efficaces .

Science des matériaux

En science des matériaux, les composés de thiazole sont utilisés pour leurs propriétés photophysiquesThis compound pourrait être incorporé dans des matériaux pour créer des capteurs, des cristaux liquides ou des cellules photovoltaïques, améliorant ainsi leurs performances et leur stabilité .

Chimie analytique

En raison de leur réactivité, les dérivés de thiazole peuvent être utilisés comme chromophores ou fluorophores en chimie analytique. La structure unique de ce composé pourrait être exploitée dans le développement de nouveaux outils de diagnostic ou d'essais .

Mécanisme D'action

Mode of Action

It is known that the compound contains a trifluoromethylphenyl group, which is often associated with strong binding affinity to various biological targets . The presence of the thiazole ring could also contribute to its biological activity .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Thiazole derivatives have been reported to show diverse biological activities , suggesting that they may interact with multiple biochemical pathways

Pharmacokinetics

The compound’s predicted properties such as boiling point (3657±520 °C), density (1408±006 g/cm3), and pKa (168±010) suggest that it may have good bioavailability .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Thiazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with biological targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .

Analyse Biochimique

Biochemical Properties

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The compound’s interaction with these kinases can modulate signaling pathways, affecting cell growth and differentiation.

Cellular Effects

The effects of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways . Additionally, it can inhibit cell proliferation by interfering with the cell cycle, thereby reducing the growth of cancerous cells.

Molecular Mechanism

At the molecular level, 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . Furthermore, the compound can alter gene expression by interacting with transcription factors, proteins that regulate the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products can also have biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of many drugs and xenobiotics . These interactions can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, thereby increasing its biological effectiveness.

Propriétés

IUPAC Name |

1-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2OS/c1-7(18)10-6-16-11(19-10)17-9-4-2-3-8(5-9)12(13,14)15/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCRCILBFBMWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(S1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101175132 | |

| Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582770-06-6 | |

| Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1582770-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[2-[[3-(trifluoromethyl)phenyl]amino]-5-thiazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101175132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)

![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)

![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)

![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)

![1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1404633.png)

![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)